molecular formula C12H16N2O2 B1520652 2-(Piperazin-1-ylmethyl)benzoic acid CAS No. 773109-06-1

2-(Piperazin-1-ylmethyl)benzoic acid

Cat. No. B1520652
M. Wt: 220.27 g/mol
InChI Key: VEISIQSZCSRJKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(Piperazin-1-ylmethyl)benzoic acid, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-ylmethyl)benzoic acid consists of a benzoic acid group attached to a piperazine ring via a methylene bridge .

Scientific Research Applications

Metabolic Pathways in Drug Development A study on the novel antidepressant, Lu AA21004, revealed its metabolism involves oxidative processes leading to various metabolites, including a specific benzoic acid derivative. This investigation highlights the drug's metabolic pathways, involving enzymes such as CYP2D6, CYP2C9, and CYP3A4/5, crucial for its pharmacokinetics and potential therapeutic effects (Hvenegaard et al., 2012).

Crystal Structure Analysis Research on the crystal structure of ethoxycarbonyl piperazin-1-yl benzoic acid variants provides insights into the molecular conformation and interactions, essential for drug design and material science applications (Faizi et al., 2016).

Co-crystallization and Polymorphism Studies on co-crystallization involving benzoic acid derivatives reveal the impact of molecular interactions on crystal formation, polymorphism, and drug formulation strategies. This research provides a foundation for enhancing pharmaceutical compound stability and bioavailability (Skovsgaard & Bond, 2009).

Antipsychotic Agent Development The synthesis and evaluation of substituted benzamides as neuroleptic agents exemplify the compound's potential in developing atypical antipsychotic medications. This research underscores the importance of structural modifications to enhance therapeutic profiles and minimize side effects (Norman et al., 1996).

Corrosion Inhibition Benzimidazole derivatives, including those with piperazin-1-ylmethyl groups, have been studied for their effectiveness as corrosion inhibitors. Such compounds offer insights into the development of protective coatings for metals, showcasing the material science applications of these chemical entities (Yadav et al., 2016).

Luminescent Properties and Electron Transfer Research into naphthalimides with piperazine substituents explores their luminescent properties and photo-induced electron transfer capabilities. These findings are pivotal for designing fluorescent probes and materials for sensing and imaging applications (Gan et al., 2003).

properties

IUPAC Name

2-(piperazin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEISIQSZCSRJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660861
Record name 2-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-ylmethyl)benzoic acid

CAS RN

773109-06-1
Record name 2-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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